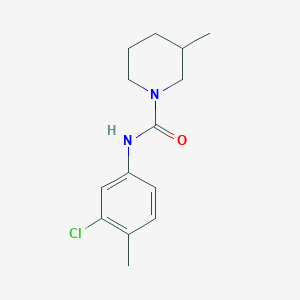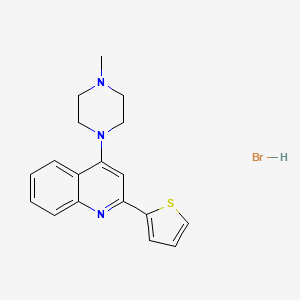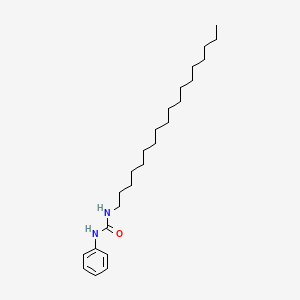
1-Octadecyl-3-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Octadecyl-3-phenylurea is an organic compound with the molecular formula C25H44N2O and a molecular weight of 388.642 g/mol It is a member of the phenylurea family, characterized by a long octadecyl chain and a phenyl group attached to the urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Octadecyl-3-phenylurea can be synthesized through the reaction of octadecylamine with phenyl isocyanate . The reaction typically occurs in an organic solvent such as toluene or chloroform under reflux conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the reactants .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of large reactors with precise temperature and pressure control to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Octadecyl-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as or .
Reduction: Reduction can be achieved using reducing agents like or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Electrophilic substitution using bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of and .
Reduction: Formation of and .
Substitution: Formation of halogenated derivatives .
Wissenschaftliche Forschungsanwendungen
1-Octadecyl-3-phenylurea has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a surfactant and its interactions with biological membranes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the formulation of specialty chemicals, lubricants, and coatings.
Wirkmechanismus
The mechanism of action of 1-Octadecyl-3-phenylurea involves its interaction with cellular membranes and proteins. The long octadecyl chain allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. The phenylurea moiety can interact with protein targets, potentially inhibiting enzymatic activity or disrupting protein-protein interactions .
Vergleich Mit ähnlichen Verbindungen
- 1-Octadecyl-3-methylurea
- 1-Octadecyl-3-ethylurea
- 1-Octadecyl-3-butylurea
Comparison: 1-Octadecyl-3-phenylurea is unique due to the presence of the phenyl group, which imparts distinct chemical properties compared to its alkyl-substituted counterparts. The phenyl group enhances its ability to participate in aromatic interactions and electrophilic substitution reactions, making it more versatile in synthetic applications .
Eigenschaften
CAS-Nummer |
4128-43-2 |
|---|---|
Molekularformel |
C25H44N2O |
Molekulargewicht |
388.6 g/mol |
IUPAC-Name |
1-octadecyl-3-phenylurea |
InChI |
InChI=1S/C25H44N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26-25(28)27-24-21-18-17-19-22-24/h17-19,21-22H,2-16,20,23H2,1H3,(H2,26,27,28) |
InChI-Schlüssel |
GRYVQVCQOKBITE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)NC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



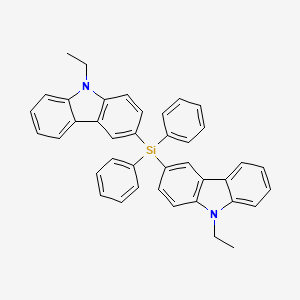
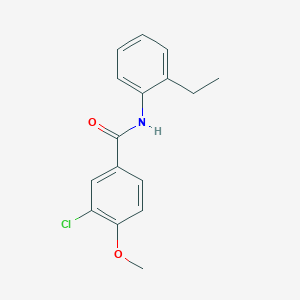
![9,10-Anthracenedione, 1-amino-4-[(4-methoxyphenyl)amino]-](/img/structure/B11945424.png)


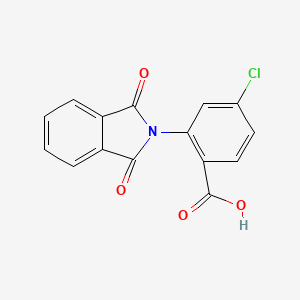
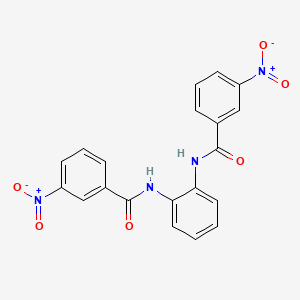
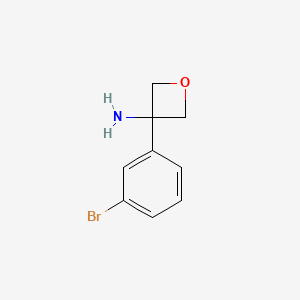

![Benzyl 2-{[(2-methoxy-1-methyl-2-oxoethyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B11945461.png)
![N-(14-tetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2,4,6,8,10,12,15,17-nonaenylidene)hydroxylamine](/img/structure/B11945471.png)
